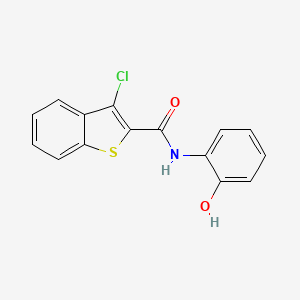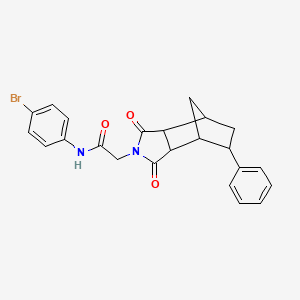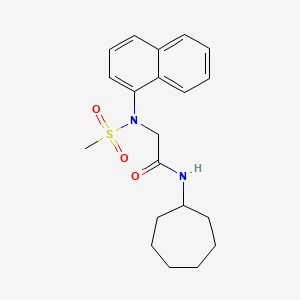![molecular formula C20H23ClN4O4S B12460080 N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)
N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Seclidemstat, also known as SP-2577, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma and other solid tumors .
準備方法
Seclidemstat is synthesized through a series of chemical reactions involving the formation of a benzoic acid derivative. The synthetic route typically involves the following steps:
Formation of the benzoic acid derivative: This step involves the reaction of a suitable starting material with reagents such as piperazine and sulfonyl chloride to form the benzoic acid derivative.
Hydrazide formation: The benzoic acid derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the final product, seclidemstat.
Industrial production methods for seclidemstat involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Seclidemstat undergoes various chemical reactions, including:
Oxidation: Seclidemstat can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the hydrazide moiety, leading to the formation of reduced derivatives.
Substitution: Seclidemstat can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Seclidemstat has a wide range of scientific research applications, including:
Cancer treatment: Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma, myelodysplastic syndromes, and chronic myelomonocytic leukemia. .
Epigenetic research: Seclidemstat is used as a tool compound in epigenetic research to study the role of LSD1 in gene regulation and chromatin remodeling.
作用機序
Seclidemstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, seclidemstat prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation .
類似化合物との比較
Seclidemstat is unique among LSD1 inhibitors due to its reversible inhibition and selectivity for LSD1. Other similar compounds include:
Iadademstat (ORY-1001): A covalent LSD1 inhibitor that binds irreversibly to the enzyme.
Bomedemstat (IMG-7289): Another covalent LSD1 inhibitor with potential antineoplastic activity.
Pulrodemstat (CC-90011): A non-covalent LSD1 inhibitor similar to seclidemstat.
Seclidemstat’s reversible inhibition and selectivity make it a promising candidate for further development and clinical use.
特性
分子式 |
C20H23ClN4O4S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27) |
InChIキー |
MVSQDUZRRVBYLA-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)
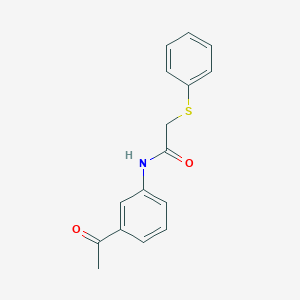
![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
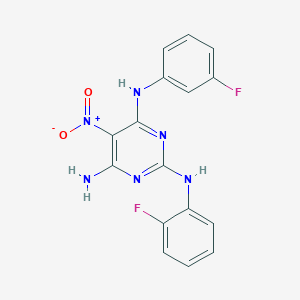
![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
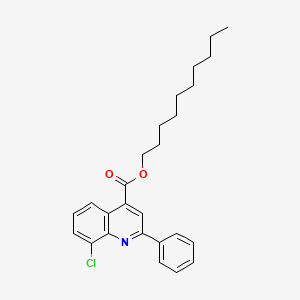
![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)
